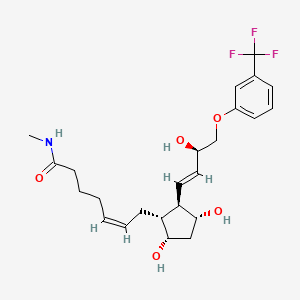
CAY10565
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Nitrosothiols (RSNOs) are a class of molecules that function as exogenous and endogenous nitric oxide (NO) donors. RSNOs found in vivo include proteins such as S-nitrosohemoglobin and S-nitrosoalbumin, as well as low molecular weight species such as S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). CAY10565 is a member of a new class of S-nitrosothiol species that act as NO donors under acidic conditions. It decomposes with a half-life of 130 minutes in 0.1 M phosphate buffer, pH 5.0, at 37°C and relaxes phenylephrine-constricted rat aortic strips 71% and 44% at pH 6.0 and 7.4, respectively.
Aplicaciones Científicas De Investigación
1. Wound Healing in Diabetic Rats
CAY10583, a synthetic leukotriene B4 receptor type 2 (BLT2) agonist similar to CAY10565, has been found to accelerate wound healing in diabetic rats. It promotes keratinocyte migration and indirectly stimulates fibroblast activity, enhancing wound closure. This suggests that CAY10565 may have potential applications in treating diabetic wounds (Luo et al., 2017).
2. Development of Wound Healing Promoters
Building upon the properties of CAY10583, researchers have explored the structure-activity relationship for CAY scaffold-based BLT2 agonists, including CAY10565. These derivatives show promising in vitro wound healing activity, indicating potential for developing new wound healing promoters (Hernandez‐Olmos et al., 2020).
3. HDAC6 Inhibition in Transformed Fibroblasts
CAY10603, structurally similar to CAY10565, is an effective inhibitor of HDAC6 histone deacetylase in murine fibroblasts transformed with oncogenes. At low concentrations, it blocks the cell cycle and promotes senescence without inducing apoptotic death. This implies that CAY10565 might have applications in cancer research, particularly in studying cellular senescence and proliferation (Kukushkin & Svetlikova, 2019).
4. Phosphoinositide Sensing in Fibroblasts
A fluorescence sensor named CAY, designed for polyphosphorylated phosphoinositides, shows a change in signal in fibroblasts' dynamic membrane structures. This suggests that CAY10565 could be relevant in studying phosphoinositide-mediated signal transduction in cellular processes like growth, survival, and motility (Cicchetti et al., 2004).
Propiedades
Nombre del producto |
CAY10565 |
|---|---|
Fórmula molecular |
C9H9NO3S |
Peso molecular |
211.2 |
InChI |
InChI=1S/C9H9NO3S/c1-12-7-4-2-6(3-5-7)8-9(11)13-10-14-8/h2-5,8-9H,1H3 |
Clave InChI |
OUCJPOXOGCRTEY-UHFFFAOYSA-N |
SMILES |
COc1ccc(cc1)C1[S]=NOC1O |
Sinónimos |
4-(p-methoxyphenyl)-1,3,2-Oxathiazolylium-5-olate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




